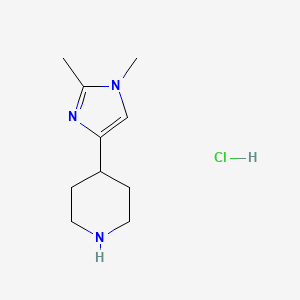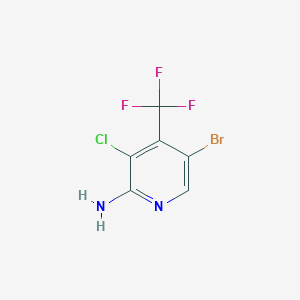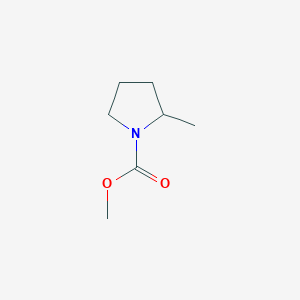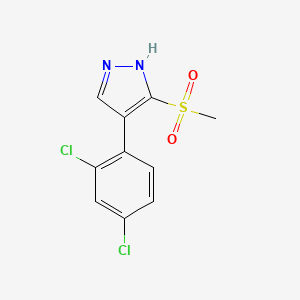
5-Isopropylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropylpicolinamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of picolinamide, which is known for its various applications in chemistry and biology. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the picolinamide structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpicolinamide typically involves the reaction of picolinamide with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The isopropyl group or other substituents on the picolinamide structure can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinamides.
Wissenschaftliche Forschungsanwendungen
5-Isopropylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Isopropylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinamide: The parent compound, known for its versatility in chemical synthesis.
5-Bromo-N-isopropylpicolinamide: A brominated derivative with distinct chemical properties.
2-Pyridinecarboxamide: Another related compound with similar structural features.
Uniqueness
5-Isopropylpicolinamide is unique due to the presence of the isopropyl group, which imparts specific chemical and biological properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
20970-84-7 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-4-8(9(10)12)11-5-7/h3-6H,1-2H3,(H2,10,12) |
InChI-Schlüssel |
OPQDFANFZNZBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)







